(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride is a chemical compound with the molecular formula and a CAS number of 2309460-01-1. This compound is classified as an acute toxic substance, particularly harmful when ingested, and is often used in various chemical reactions and scientific research applications, particularly in the fields of chemistry, biology, and medicine.
The compound is synthesized from 3-chloro-2-methoxyaniline and hydrazine hydrate in the presence of hydrochloric acid. Its classification falls under hazardous substances due to its acute toxicity upon oral exposure. The chemical structure features a chloro group and a methoxy group attached to a phenyl ring, which contributes to its reactivity and biological activity.
The synthesis of (3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride typically involves the following steps:
The reaction can be represented as follows:
This method allows for efficient production on both laboratory and industrial scales.
The molecular structure of (3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride consists of:
InChI=1S/C7H9ClN2O.2ClH/c1-11-7-5(8)3-2-4-6(7)10-9;;/h2-4,10H,9H2,1H;2*1H
.(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride can participate in several chemical reactions:
Common reagents involved in these reactions include:
These reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields.
The mechanism of action for (3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor, influencing biochemical pathways critical for cellular functions. The exact molecular targets can vary based on its application in research or industrial processes.
Relevant data regarding its physical properties include:
Property | Value |
---|---|
Molecular Weight | 209.1 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride has diverse applications in scientific research:
Its unique structural characteristics make it valuable for specific applications where similar compounds may not suffice due to differences in reactivity or biological activity.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.: